N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide
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Overview
Description
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of pyrimidine, sulfamoyl, phenyl, and phenoxy groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide typically involves multiple steps, starting with the preparation of the core pyrimidine structure. The process includes:
Formation of 4,6-dimethylpyrimidine: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Phenylation: The phenyl group is introduced via a substitution reaction, often using a halogenated phenyl compound.
Butanamide Formation: The final step involves the coupling of the phenyl derivative with 4-(4-ethylphenoxy)butanoic acid under amide-forming conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Fluorine compounds: Known for their reactivity and use in various chemical processes.
Uniqueness
N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-(4-ethylphenoxy)butanamide stands out due to its complex structure, which allows for diverse chemical modifications and applications. Its combination of functional groups provides unique reactivity and potential for use in multiple scientific and industrial fields.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C24H28N4O4S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(4-ethylphenoxy)butanamide |
InChI |
InChI=1S/C24H28N4O4S/c1-4-19-7-11-21(12-8-19)32-15-5-6-23(29)27-20-9-13-22(14-10-20)33(30,31)28-24-25-17(2)16-18(3)26-24/h7-14,16H,4-6,15H2,1-3H3,(H,27,29)(H,25,26,28) |
InChI Key |
GEMGMAKNRPWMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Origin of Product |
United States |
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